molecular formula C22H22N4O2S B2681665 N-benzyl-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251547-19-9

N-benzyl-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No. B2681665
CAS RN: 1251547-19-9
M. Wt: 406.5
InChI Key: HCGHPNOUSMVGBR-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[4,3-a]pyridine derivatives are a class of compounds that have shown versatile biological activities . They are readily capable of binding in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives often involves aromatic nucleophilic substitution . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .


Molecular Structure Analysis

Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .


Chemical Reactions Analysis

The development of the piperazine-fused triazoles has been highlighted in the literature . Approaches toward medicinal chemistry relevant building blocks based on [1,2,4]triazolo[4,3-a]pyridine platform were elaborated .

Scientific Research Applications

Medicinal Chemistry and Drug Development

1,2,4-triazolo[1,5-a]pyridines, including our target compound, exhibit promising pharmacological activities. Researchers have explored their potential as:

Antimalarial Agents

Given the threat of antimalarial drug resistance, novel agents with unique mechanisms of action are crucial. Our compound, with its sulfonamide fragment, could be a potential candidate for antimalarial drug development .

Antibacterial Properties

Compounds containing the [1,2,4]triazolo[4,3-a]pyridine scaffold have demonstrated antibacterial activity. Further exploration could lead to new antibiotics or antimicrobial agents .

Mechanism of Action

While the specific mechanism of action for “N-benzyl-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is not known, triazolo[4,3-a]pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .

Future Directions

The future directions for this class of compounds could involve further exploration of [1,2,4]triazolo[4,3-a]pyridine as antimicrobial agents . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .

properties

IUPAC Name

N-benzyl-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-3-18-11-13-20(14-12-18)26(16-19-8-5-4-6-9-19)29(27,28)21-10-7-15-25-17(2)23-24-22(21)25/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGHPNOUSMVGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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